molecular formula C13H13NO3 B2879072 ethyl 3-(1H-indol-3-yl)-2-oxopropanoate CAS No. 32817-17-7

ethyl 3-(1H-indol-3-yl)-2-oxopropanoate

Cat. No. B2879072
CAS RN: 32817-17-7
M. Wt: 231.251
InChI Key: OYZDYSMWNUUSAK-UHFFFAOYSA-N
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Patent
US05002963

Procedure details

Following the same method as previously described, 1,0 g 3-indole-pyruvic acid were reacted with 1,5 ml DBU and 790 microliters ethylbromide. In this case the benzene solution appeared red orange. After flash chromatography purification the ethyl ester was obtained with a yield of about 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
790 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11](=[O:15])[C:12]([OH:14])=[O:13])=[CH:2]1.[CH2:16]1CCN2C(=NCCC2)C[CH2:17]1.C(Br)C>C1C=CC=CC=1>[CH2:16]([O:13][C:12](=[O:14])[C:11]([CH2:10][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)=[O:15])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
790 μL
Type
reactant
Smiles
C(C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After flash chromatography purification the ethyl ester
CUSTOM
Type
CUSTOM
Details
was obtained with a yield of about 70%

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(=O)CC1=CNC2=CC=CC=C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.